1-Aminoanthraquinone
Overview
Description
1-Aminoanthraquinone is an organic compound belonging to the anthraquinone family. It is widely recognized for its role in the production of anthraquinone dyes, which are second only to azo dyes in terms of importance. This compound is characterized by its amino group attached to the anthraquinone structure, making it a valuable intermediate in various chemical processes .
Mechanism of Action
Target of Action
1-Aminoanthraquinone (AAQ) is primarily used in the synthesis of anthraquinone dyes . These dyes are the second most important type of dyes after azo dyes . The primary targets of AAQ are therefore the molecules that interact with these dyes, contributing to their color fastness and extreme properties .
Mode of Action
The mode of action of AAQ involves intramolecular charge transfer (ICT) in the excited state . This process strongly depends on its solvent properties, and the twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state . The ultrafast (~110 fs) TICT dynamics of AAQ were observed from the major vibrational modes of AAQ including the ν C-N + δ CH and ν C=O modes .
Biochemical Pathways
The biochemical pathways affected by AAQ involve the synthesis of anthraquinone dyes . AAQ is synthesized through the ammonolysis of 1-nitroanthraquinone at high temperatures . This process affects the production of a wide range of anthraquinone dyes .
Pharmacokinetics
The synthesis of aaq involves a continuous-flow method, which allows for efficient and safe production . The yield of AAQ can be optimized using various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content .
Result of Action
The result of AAQ’s action is the production of anthraquinone dyes . These dyes are used where extreme properties and color fastness or special colors are required . The dyes produced from AAQ contribute to a wide range of anthraquinone dyes .
Action Environment
The action environment of AAQ is crucial to its function. The ICT of AAQ in the excited state strongly depends on its solvent properties . The solvation dynamics of the solvent, including hydrogen bonding, are crucial to understanding the reaction dynamics of AAQ with the ultrafast structural changes accompanying the TICT . The reaction temperature also plays a significant role in the synthesis of AAQ .
Biochemical Analysis
Biochemical Properties
1-Aminoanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves its ability to participate in intramolecular charge transfer processes. This property is influenced by the solvent environment and the twisted geometry of the amino group, which has been shown to affect the compound’s excited-state dynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and genotoxicity .
Metabolic Pathways
The compound’s effects on metabolic flux and metabolite levels have been studied in various cellular contexts. For example, this compound has been shown to alter the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound has been observed to interact with membrane transporters that facilitate its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound has been found to localize in the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function .
Preparation Methods
1-Aminoanthraquinone can be synthesized through several methods, including:
Ammonolysis of 1-Nitroanthraquinone: This method involves treating 1-nitroanthraquinone with aqueous ammonia in a batch reactor at temperatures ranging from 130°C to 150°C.
Hydrogenation of 1-Nitroanthraquinone: In this method, 1-nitroanthraquinone is hydrogenated using gaseous hydrogen in the presence of copper nanoparticles as a catalyst.
Continuous-Flow Ammonolysis: This industrial method employs a continuous-flow reactor to synthesize this compound through the ammonolysis of 1-nitroanthraquinone at high temperatures.
Chemical Reactions Analysis
1-Aminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield anthrahydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted anthraquinone derivatives. .
Scientific Research Applications
1-Aminoanthraquinone has a wide range of scientific research applications, including:
Dye Production: It is extensively used in the preparation of anthraquinone dyes, which are known for their color fastness and extreme properties.
Electrocatalysts: This compound has been explored as a functional component in electrocatalysts for various electrochemical reactions.
Photo-Supercapacitors: This compound has been investigated for its potential use in photo-supercapacitors, which are devices that store energy through photo-induced processes.
Electrochemical Sensors: It has been utilized in the development of electrochemical sensors for detecting various analytes.
Comparison with Similar Compounds
1-Aminoanthraquinone can be compared with other aminoanthraquinone derivatives, such as:
1,5-Diaminoanthraquinone: This compound has two amino groups attached to the anthraquinone structure, making it more reactive in certain chemical processes.
2-Aminoanthraquinone: The amino group in this compound is attached to the second position of the anthraquinone structure, leading to different reactivity and applications.
1,8-Diaminoanthraquinone: Similar to 1,5-diaminoanthraquinone, this compound has two amino groups but in different positions, affecting its chemical behavior.
This compound stands out due to its unique position of the amino group, which influences its reactivity and makes it a valuable intermediate in various industrial and research applications.
Properties
IUPAC Name |
1-aminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFHLFHOQVFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28411-42-9 | |
Record name | Poly(1-amino-9,10-anthraquinone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28411-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2052572 | |
Record name | 1-Aminoanthraquinone | |
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Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS] | |
Record name | 1-Aminoanthraquinone | |
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CAS No. |
82-45-1, 25620-59-1 | |
Record name | 1-Aminoanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminoanthraquinone | |
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Record name | Aminoanthraquinone (mixed isomers) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591 | |
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Record name | 1-AMINOANTHRAQUINONE | |
Source | DTP/NCI | |
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Record name | 1-AMINOANTHRAQUINONE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458 | |
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Record name | 9,10-Anthracenedione, amino- | |
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Record name | 9,10-Anthracenedione, 1-amino- | |
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Record name | 1-Aminoanthraquinone | |
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Record name | 1-aminoanthraquinone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294 | |
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Record name | 1-AMINOANTHRAQUINONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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